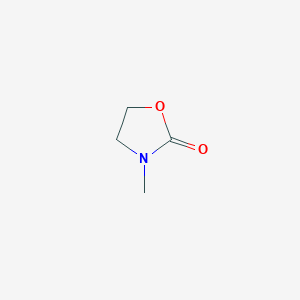

2-Oxazolidinone, 3-methyl-

Description

The exact mass of the compound 2-Oxazolidinone, 3-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxazolidinone, 3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-5-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIIJDNADIEEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066537 | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19836-78-3, 16112-59-7 | |

| Record name | 3-Methyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19836-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019836783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyloxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Oxazolidinone, 3-methyl-" physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-methyl-2-oxazolidinone. The information is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in the characteristics and utility of this heterocyclic compound.

Core Physical and Chemical Properties

3-Methyl-2-oxazolidinone, identified by the CAS number 19836-78-3, is a five-membered heterocyclic compound.[1] It presents as a colorless to pale yellow liquid at room temperature and possesses a subtle, characteristic odor.[2] Its structure features a methyl group attached to the nitrogen atom of the oxazolidinone ring, which influences its physical and chemical behavior.

Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-methyl-1,3-oxazolidin-2-one[3] |

| Synonyms | 3-Methyl-2-oxazolidone, N-Methyl-2-oxazolidinone, N-Methyloxazolidone[3][4] |

| CAS Number | 19836-78-3[4] |

| Molecular Formula | C₄H₇NO₂[4] |

| Molecular Weight | 101.10 g/mol [5] |

| InChI Key | VWIIJDNADIEEDB-UHFFFAOYSA-N[6] |

| Canonical SMILES | CN1CCOC1=O[3] |

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-methyl-2-oxazolidinone, providing a quantitative snapshot of its characteristics.

| Property | Value | Reference |

| Melting Point | 15 °C | [4][7] |

| Boiling Point | 87-90 °C at 1 mmHg | [4][7] |

| Density | 1.17 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.454 | [4][5] |

| Flash Point | >110 °C (>230 °F) | [4][8] |

| Water Solubility | Moderately soluble | [2] |

| logP (Octanol/Water Partition Coefficient) | -0.1 | [3] |

| Vapor Pressure | 0.00877 mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-methyl-2-oxazolidinone. Key spectral data are summarized below.

| Spectroscopic Technique | Data Highlights |

| ¹H NMR | Spectral data is available, providing information on the proton environment in the molecule.[2] |

| ¹³C NMR | Spectral data is available for the carbon skeleton of the compound.[2] |

| Infrared (IR) Spectroscopy | IR spectra are available, showing characteristic absorption bands for the functional groups present.[2] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 3-methyl-2-oxazolidinone are not extensively published under its direct name, general methods for the synthesis of N-substituted oxazolidinones are well-established. These can be adapted for the preparation of the target compound.

General Synthesis of N-Alkyl-2-Oxazolidinones

A common route for the synthesis of N-alkyl-2-oxazolidinones involves the reaction of a corresponding N-alkylethanolamine with a carbonylating agent.

Materials:

-

N-methylethanolamine

-

A carbonylating agent (e.g., diethyl carbonate, phosgene, or a phosgene equivalent like triphosgene)

-

A suitable base (e.g., sodium methoxide, potassium carbonate)

-

An appropriate solvent (e.g., ethanol, toluene)

Procedure:

-

To a solution of N-methylethanolamine in a suitable solvent, a base is added.

-

The carbonylating agent (e.g., diethyl carbonate) is then added, often dropwise, to the reaction mixture.

-

The mixture is heated to reflux and stirred for a specified period, typically several hours, while monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified.

Purification Protocol

A reported method for the purification of 3-methyl-2-oxazolidinone involves the following steps:

Procedure:

-

The crude product is first purified by successive fractional freezing.

-

The partially purified compound is then dried over 4A molecular sieves in a dry box for 48 hours.

-

Finally, the dried product is distilled under high vacuum to yield the pure 3-methyl-2-oxazolidinone.[9]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Applications and Biological Relevance

3-Methyl-2-oxazolidinone serves as a versatile building block in organic synthesis.[4] It is notably used as a component in electrolyte solutions for lithium batteries, where it contributes to enhancing performance and safety.[8]

In the pharmaceutical industry, this compound is employed as a solvent and a reaction medium.[4] More significantly, it is a key intermediate in the synthesis of more complex molecules.[10] The oxazolidinone ring is a critical pharmacophore in a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] While 3-methyl-2-oxazolidinone itself is not an antibiotic, its structural motif is integral to the development of these therapeutic agents. Its role in chiral synthesis is also noteworthy, where it can be a precursor for creating enantiomerically pure pharmaceuticals.[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-methyl-2-oxazolidinone may cause serious eye damage.[3] It is also classified as very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[11] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[11] Standard safe laboratory practices should be followed to avoid skin and eye contact, and inhalation.[11]

References

- 1. rsc.org [rsc.org]

- 2. 2-Oxazolidinone, 3-methyl- | C4H7NO2 | CID 29831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. spectrabase.com [spectrabase.com]

- 7. webbook.nist.gov [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxazolidinone, 3-methyl- (CAS 19836-78-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-2-oxazolidinone (CAS 19836-78-3), a versatile heterocyclic compound. This document collates critical data, detailed experimental protocols, and key mechanistic insights to support its application in research and development, particularly in the pharmaceutical and material science sectors.

Core Compound Information

Synonyms: 3-Methyl-1,3-oxazolidin-2-one, N-Methyl-2-oxazolidinone.[1][2]

3-Methyl-2-oxazolidinone is a five-membered heterocyclic compound featuring a carbamate group within the ring.[3] It is a colorless, water-soluble liquid with a wide range of applications stemming from its unique chemical properties.[1]

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for 3-methyl-2-oxazolidinone.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇NO₂ | [1][2][3] |

| Molecular Weight | 101.10 g/mol | [1][2] |

| Melting Point | 15 °C (lit.) | [1] |

| Boiling Point | 87-90 °C at 1 mm Hg (lit.) | [1] |

| Density | 1.17 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.454 (lit.) | [1] |

| Flash Point | >113 °C (>230 °F) | [1] |

| logP (Octanol/Water) | 0.068 (Calculated) | [4] |

| Water Solubility (log10WS) | 0.20 mol/L (Calculated) | [4] |

Table 2: Spectral Data Summary

| Technique | Key Peaks/Signals | Source(s) |

| ¹H NMR | Data available | [3][4] |

| ¹³C NMR | Data available | [3] |

| IR (Infrared) | Data available | [2] |

| Mass Spectrometry (MS) | Data available | [2][3][4] |

| Raman | Data available | [4] |

Applications

3-Methyl-2-oxazolidinone is a versatile molecule with applications in several fields:

-

Pharmaceutical Synthesis: It serves as a crucial building block and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][5] The oxazolidinone ring is a key structural motif in a class of antibiotics that are effective against Gram-positive bacteria, including resistant strains like MRSA.[3][6]

-

Electrolyte for Lithium-Ion Batteries: It is used as a component in electrolyte solutions to enhance the performance and safety of lithium-ion batteries.[1][3] Its addition to conventional carbonate-based electrolytes can improve ionic conductivity and overall battery efficiency.[3]

-

Polymer Industry: This compound is utilized as a monomer in the production of polyoxazolidones, which are biodegradable polymers with potential applications in packaging and medical devices.[1]

-

Chiral Auxiliary: The oxazolidinone scaffold is fundamental in asymmetric synthesis, where it can act as a chiral auxiliary to control the stereochemistry of reactions.[3]

Biological Activity and Mechanism of Action

The broader class of oxazolidinones, for which 3-methyl-2-oxazolidinone is a parent structure, exhibits significant antibacterial activity. Their primary mechanism of action is the inhibition of bacterial protein synthesis.

Oxazolidinones bind to the 50S ribosomal subunit and prevent the formation of the functional 70S initiation complex, which is a critical first step in protein synthesis.[6] This unique mechanism means there is a low probability of cross-resistance with other classes of protein synthesis inhibitors.

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-methyl-2-oxazolidinone and its purification. These are compiled from various literature sources and should be adapted and optimized based on laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Protocol 1: Synthesis of 3-Methyl-2-oxazolidinone via Phosgene-Free Method

This method utilizes the reaction of 2-(methylamino)ethanol with diethyl carbonate, avoiding the use of highly toxic phosgene.

Materials:

-

2-(Methylamino)ethanol

-

Diethyl carbonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous diethyl ether

-

Celite

Equipment:

-

Round-bottom flask

-

Vigreux column

-

Distillation apparatus

-

Magnetic stirrer and heat source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Vigreux column and a magnetic stirrer, combine 2-(methylamino)ethanol, a molar excess of diethyl carbonate (e.g., 1.2 equivalents), and a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to approximately 135°C. Ethanol will begin to distill off as the reaction proceeds. Continue heating until ethanol is no longer produced, indicating the reaction is nearing completion.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with anhydrous diethyl ether.

-

Filtration: Filter the solution through a pad of Celite to remove the potassium carbonate catalyst.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess diethyl carbonate. The crude product can be further purified by vacuum distillation.

Protocol 2: Purification by Fractional Freezing and Vacuum Distillation

This protocol is suitable for purifying 3-methyl-2-oxazolidinone to a high degree.

Materials:

-

Crude 3-methyl-2-oxazolidinone

-

4A Molecular sieves

-

Dry ice/acetone or liquid nitrogen for cooling

Equipment:

-

Apparatus for fractional freezing

-

High-vacuum distillation setup

-

Dry box or glove box

Procedure:

-

Fractional Freezing:

-

Place the crude 3-methyl-2-oxazolidinone in a suitable vessel for fractional freezing.

-

Slowly cool the liquid to induce crystallization. The pure compound will crystallize first, leaving impurities in the remaining liquid phase.

-

Carefully separate the solidified portion from the liquid. This process can be repeated for higher purity.

-

-

Drying: Transfer the purified solid to a dry box and dry over 4A molecular sieves for at least 48 hours.[7]

-

Vacuum Distillation:

-

Set up a high-vacuum distillation apparatus.

-

Carefully transfer the dried compound to the distillation flask.

-

Distill the compound under high vacuum (e.g., <1 mmHg). Collect the fraction that distills at the appropriate boiling point (87-90 °C at 1 mm Hg).[1]

-

Store the purified product under an inert atmosphere to prevent moisture absorption.

-

Caption: General workflow for the synthesis of 3-methyl-2-oxazolidinone.

Safety and Handling

3-Methyl-2-oxazolidinone is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be kept away from open flames and high temperatures. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for informational purposes for qualified individuals and does not supersede the need for careful literature review and adherence to all applicable safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. webbook.nist.gov [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Oxazolidinone, 3-methyl- | C4H7NO2 | CID 29831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 3-METHYL-2-OXAZOLIDONE | 19836-78-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

"2-Oxazolidinone, 3-methyl-" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of 3-Methyl-2-oxazolidinone, a key intermediate in pharmaceutical and chemical synthesis.

Core Physicochemical Data

3-Methyl-2-oxazolidinone, also known as N-methyl-2-oxazolidone, is a heterocyclic organic compound. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C4H7NO2 | [1][2][3] |

| Molecular Weight | 101.10 g/mol | [3][4] |

| CAS Number | 19836-78-3 | [1][2] |

| Appearance | Colorless transparent liquid | [5] |

| Density | 1.17 g/mL at 25 °C (lit.) | [6][7] |

| Melting Point | 15 °C (lit.) | [6][7] |

| Boiling Point | 87-90 °C at 1 mmHg (lit.) | [6][7] |

| Refractive Index | n20/D 1.454 (lit.) | [6][7] |

Synthesis Protocol: A Representative Method

While numerous methods exist for the synthesis of the oxazolidinone core, a general and illustrative protocol for the preparation of a substituted 2-oxazolidinone is presented here. This method can be adapted for the synthesis of 3-methyl-2-oxazolidinone by utilizing the appropriate starting materials, namely N-methylethanolamine.

Reaction: Cyclization of an N-substituted ethanolamine with a carbonylating agent.

Materials:

-

N-methylethanolamine

-

A suitable carbonylating agent (e.g., diethyl carbonate, phosgene, or a phosgene equivalent like triphosgene or carbonyldiimidazole)

-

An appropriate solvent (e.g., toluene, dichloromethane)

-

A base (if required, e.g., triethylamine, potassium carbonate)

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylethanolamine in the chosen solvent.

-

Addition of Reagents: Slowly add the carbonylating agent to the solution. If a base is required to neutralize any acidic byproducts (like HCl from phosgene), it should be added at this stage.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reagents used. It may involve washing with water or brine to remove any water-soluble impurities, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by distillation under vacuum or by column chromatography on silica gel to yield pure 3-methyl-2-oxazolidinone.

Applications in Synthesis

3-Methyl-2-oxazolidinone is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the reactivity of the oxazolidinone ring and its ability to serve as a precursor for more complex molecules.[5]

Caption: Synthetic pathway from 3-methyl-2-oxazolidinone to APIs.

Oxazolidinones, as a class of compounds, are known for their significant biological activity, most notably as antibacterial agents.[8] They function by inhibiting bacterial protein synthesis, a mechanism that makes them effective against a range of Gram-positive bacteria.[8][9] The core oxazolidinone structure is a key pharmacophore in several approved drugs.[10] Consequently, 3-methyl-2-oxazolidinone serves as a crucial starting material or intermediate in the synthesis of these and other novel therapeutic agents.[5]

References

- 1. rsc.org [rsc.org]

- 2. Oxazolidinone synthesis [organic-chemistry.org]

- 3. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 7. 3-甲基-2-噁唑烷酮 99.5% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria [mdpi.com]

- 10. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methyl-2-oxazolidinone from Ethanolamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-methyl-2-oxazolidinone, a valuable building block in pharmaceutical and chemical industries, starting from the readily available precursor, ethanolamine. This document details various synthetic strategies, including two-step and one-pot methodologies, providing detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the chemical pathways.

Introduction

3-Methyl-2-oxazolidinone is a heterocyclic compound of significant interest due to its utility as a chiral auxiliary, a polar aprotic solvent, and an intermediate in the synthesis of various biologically active molecules. Its synthesis from ethanolamine offers a cost-effective and straightforward approach. The primary transformation involves the cyclization of ethanolamine to form the 2-oxazolidinone ring, followed by or concurrent with the N-methylation of the nitrogen atom. This guide explores the most common and efficient methods to achieve this transformation.

Synthetic Pathways

The synthesis of 3-methyl-2-oxazolidinone from ethanolamine can be broadly categorized into two main approaches: a two-step synthesis involving the initial formation of 2-oxazolidinone followed by N-methylation, and a more streamlined one-pot synthesis where cyclization and methylation occur in a single reaction vessel.

A general overview of the synthetic pathways is presented below:

Two-Step Synthesis of 3-Methyl-2-oxazolidinone

This classical approach involves two distinct experimental stages:

-

Cyclization of Ethanolamine to 2-Oxazolidinone: This can be achieved using various carbonyl sources.

-

N-methylation of 2-Oxazolidinone: The subsequent methylation of the heterocyclic nitrogen.

Step 1: Synthesis of 2-Oxazolidinone from Ethanolamine

Several reagents can be employed for the cyclization of ethanolamine. The most common methods are summarized below.

The reaction of ethanolamine with urea is a straightforward and atom-economical method. Microwave irradiation has been shown to significantly accelerate this reaction.[1]

Experimental Protocol:

A paste is prepared by mixing ethanolamine (1.0 eq) and urea (1.0 eq) with a catalytic amount of nitromethane. This paste is then subjected to microwave irradiation. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically purified by recrystallization.

The direct carboxylation of ethanolamine with CO₂ represents a green synthetic route. This reaction usually requires a catalyst and elevated temperature and pressure to proceed efficiently. Various catalytic systems, including chlorostannoxanes and di-n-butyltin oxide, have been reported to be effective.[2]

Experimental Protocol:

In a high-pressure reactor, ethanolamine (1.0 eq), a suitable solvent such as methanol, and the catalyst (e.g., chlorostannoxane, 0.004 eq) are charged.[2] The reactor is purged with CO₂ and then pressurized to the desired pressure (e.g., 1.72 MPa).[2] The reaction mixture is heated to a specific temperature (e.g., 150 °C) for a designated time (e.g., 6 hours).[2] After cooling and depressurization, the product is isolated and purified, typically by chromatographic methods.

Step 2: N-Methylation of 2-Oxazolidinone

The second step involves the methylation of the nitrogen atom of the 2-oxazolidinone ring. Common methylating agents include dimethyl sulfate and methyl iodide.

Experimental Protocol:

To a solution of 2-oxazolidinone (1.0 eq) in a suitable solvent like acetone, a base such as anhydrous potassium carbonate or sodium bicarbonate (2.0 eq) is added. Dimethyl sulfate (1.2 eq) is then added dropwise to the suspension. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Experimental Protocol:

2-Oxazolidinone (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or acetone. A base, typically potassium carbonate (1.5 eq), is added to the solution. Methyl iodide (1.2 eq) is then introduced, and the mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

One-Pot Synthesis of 3-Methyl-2-oxazolidinone

A more efficient approach is the one-pot synthesis, where both the cyclization and N-methylation steps are carried out sequentially in the same reaction vessel without isolation of the intermediate 2-oxazolidinone. Dimethyl carbonate (DMC) is a particularly attractive reagent for this purpose as it can act as both a carbonyl source for cyclization and a methylating agent. This process is often facilitated by microwave irradiation and the use of an ionic liquid catalyst.

One-Pot Synthesis using Dimethyl Carbonate

This method leverages the dual reactivity of dimethyl carbonate in the presence of a suitable catalyst.

Experimental Protocol:

In a microwave-transparent vessel, ethanolamine (1.0 eq), dimethyl carbonate (excess, acting as both reagent and solvent), and a catalytic amount of an ionic liquid such as tetrabutylammonium chloride (TBAC) (e.g., 0.2 eq) are combined. The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 130 °C) for a short duration (e.g., 10-20 minutes). After the reaction, the mixture is cooled, and the excess dimethyl carbonate is removed under reduced pressure. The residue is then purified, typically by vacuum distillation or column chromatography, to yield 3-methyl-2-oxazolidinone.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the different synthetic methods, allowing for a comparative analysis of their efficiency.

Table 1: Synthesis of 2-Oxazolidinone from Ethanolamine

| Method | Carbonyl Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave | Urea | Nitromethane | Paste | N/A | 4-5 min | 81-97 | [1] |

| Catalytic | CO₂ | CeO₂ | Solvent-free | 150 | 6 h | ~98 | [3] |

| Catalytic | CO₂ | Chlorostannoxane | Methanol | 150 | 6 h | High | [2] |

Table 2: One-Pot Synthesis of 3-Methyl-2-oxazolidinone from Amino Alcohols

| Starting Material | Carbonyl/Methyl Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Substituted Amino Alcohols | Dimethyl Carbonate | TBAC | DMF | 130 (Microwave) | 10 min | 79-95 | [4] |

Note: The yield for the one-pot synthesis using ethanolamine specifically is not explicitly reported in the reviewed literature but is expected to be high based on the results with other amino alcohols.

Conclusion

The synthesis of 3-methyl-2-oxazolidinone from ethanolamine can be accomplished through several effective routes. The two-step synthesis offers a traditional and reliable method, with the reaction of ethanolamine and urea under microwave irradiation being a particularly rapid and high-yielding approach for the intermediate 2-oxazolidinone. For enhanced efficiency and process economy, the one-pot synthesis using dimethyl carbonate as both a carbonyl source and a methylating agent, particularly under microwave-assisted and ionic liquid-catalyzed conditions, presents a highly attractive and green alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and desired process intensity. This guide provides the necessary technical details to enable researchers and drug development professionals to select and implement the most suitable method for their applications.

References

3-Methyl-2-oxazolidinone: A Cornerstone in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxazolidinone, a heterocyclic compound, has emerged as a pivotal intermediate in the pharmaceutical industry. Its structural motif is a key component in a range of therapeutics, most notably in the oxazolidinone class of antibiotics, such as the trailblazing drug Linezolid. This technical guide provides a comprehensive overview of 3-Methyl-2-oxazolidinone, encompassing its physicochemical properties, detailed synthetic protocols, and its critical role in the development of novel pharmaceuticals. The mechanism of action of drugs derived from this intermediate is also elucidated through a detailed signaling pathway diagram.

Physicochemical Properties of 3-Methyl-2-oxazolidinone

A thorough understanding of the physical and chemical characteristics of 3-Methyl-2-oxazolidinone is fundamental for its application in drug synthesis. This data is crucial for reaction optimization, purification, and formulation.

| Property | Value |

| CAS Number | 19836-78-3 |

| Molecular Formula | C₄H₇NO₂[1][2][3] |

| Molecular Weight | 101.10 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.17 g/mL at 25 °C[4] |

| Melting Point | 15 °C[4] |

| Boiling Point | 87-90 °C at 1 mmHg[4] |

| Refractive Index | n20/D 1.454[4] |

| Solubility | Soluble in water and most organic solvents |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Methyl-2-oxazolidinone.

| Technique | Key Data Points |

| ¹H NMR | Spectra available in various databases, providing chemical shifts and coupling constants for the protons on the oxazolidinone ring and the methyl group.[1][5] |

| ¹³C NMR | Key signals include the carbonyl carbon, the two carbons of the heterocyclic ring, and the methyl carbon.[1] |

| Infrared (IR) | Characteristic absorption bands include a strong C=O stretch for the cyclic carbamate.[1] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to its molecular weight.[2] |

Synthesis of 3-Methyl-2-oxazolidinone: Experimental Protocol

The synthesis of 3-Methyl-2-oxazolidinone is commonly achieved through the cyclization of N-methylethanolamine with a carbonyl source, such as diethyl carbonate. This method is efficient and scalable for industrial production.

Reaction: N-methylethanolamine + Diethyl Carbonate → 3-Methyl-2-oxazolidinone + 2 Ethanol

Materials:

-

N-methylethanolamine

-

Diethyl carbonate

-

Sodium methoxide (catalyst)

-

Anhydrous toluene (solvent)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reaction under reflux and distillation

Procedure:

-

Reaction Setup: A round-bottom flask is charged with N-methylethanolamine, a molar excess of diethyl carbonate, and a catalytic amount of sodium methoxide in anhydrous toluene. The flask is equipped with a reflux condenser and a drying tube.

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.

-

Work-up: After the reaction is complete (as determined by TLC or GC analysis), the reaction mixture is cooled to room temperature.

-

Purification: The solvent and excess diethyl carbonate are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure 3-Methyl-2-oxazolidinone.

Application in Pharmaceutical Synthesis: The Case of Linezolid

3-Methyl-2-oxazolidinone is a critical building block in the synthesis of Linezolid, a potent antibiotic used against multi-drug resistant Gram-positive bacteria. The oxazolidinone core is the pharmacophore responsible for its antibacterial activity.

Mechanism of Action of Linezolid

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[6]

Caption: Mechanism of action of Linezolid.

Linezolid specifically binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[7][8][9] This complex is essential for the commencement of protein synthesis. By disrupting this initial step, Linezolid effectively halts the production of vital bacterial proteins, leading to a bacteriostatic effect.[8][9]

Experimental and Synthetic Workflow

The journey from starting materials to a final pharmaceutical product involves a structured workflow, encompassing synthesis, purification, and analysis.

References

- 1. 2-Oxazolidinone, 3-methyl- | C4H7NO2 | CID 29831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxazolidinone, 3-methyl- [webbook.nist.gov]

- 3. webbook.nist.gov [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Oxazolidone (497-25-6) 1H NMR [m.chemicalbook.com]

- 6. Linezolid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pharmacyfreak.com [pharmacyfreak.com]

The Role of 3-Methyl-2-Oxazolidinone in Chiral Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Role of 3-Methyl-2-Oxazolidinone

In the landscape of asymmetric synthesis, the term "oxazolidinone" is often synonymous with the powerful class of chiral auxiliaries developed by David Evans. These auxiliaries, typically substituted at the 4 and 5 positions, are instrumental in controlling the stereochemical outcome of a wide array of chemical transformations. It is crucial, however, to draw a distinction for the subject of this guide, 2-Oxazolidinone, 3-methyl- (also known as 3-methyl-1,3-oxazolidin-2-one). This molecule, in its isolated form, is achiral and therefore does not function as a chiral auxiliary itself.

The significance of 3-methyl-2-oxazolidinone in chiral synthesis lies in its role as a fundamental structural motif and a versatile precursor in the construction of more complex, stereochemically defined molecules.[1] Its oxazolidinone ring system is a key feature in numerous pharmaceutical agents and serves as a rigid scaffold upon which chirality can be established. This guide will provide an in-depth exploration of how the 3-methyl-2-oxazolidinone core is integrated into chiral structures, with a focus on the synthesis of chiral N-methylated oxazolidinones from readily available chiral precursors.

The 3-Methyl-2-Oxazolidinone Moiety in Chiral Molecules

The 3-methyl-2-oxazolidinone unit is a common feature in a variety of chiral compounds, including established chiral auxiliaries and biologically active molecules. The chirality in these molecules is conferred by substituents at the C4 and/or C5 positions of the oxazolidinone ring. The N-methyl group can influence the conformational rigidity of the ring and the stereochemical course of reactions involving an attached acyl group, but it is the stereocenters on the ring itself that are the primary source of chirality.

A key strategy for the synthesis of enantiomerically pure compounds is the use of these C4/C5-substituted N-methyl oxazolidinones. These can be prepared from chiral starting materials, such as amino acids, which provide a straightforward entry to optically active products.

Synthesis of Chiral 4-Substituted-3-methyl-1,3-oxazolidin-2-ones

A direct and efficient method for the preparation of chiral 4-substituted-3-methyl-1,3-oxazolidin-2-ones involves a one-pot cyclization-methylation reaction of chiral amino alcohols with dimethyl carbonate. This approach is advantageous as it often proceeds with high yields and can be performed under microwave-assisted conditions to reduce reaction times.

The general transformation can be visualized as follows:

Caption: General workflow for the synthesis of chiral 4-substituted-3-methyl-1,3-oxazolidin-2-ones.

Quantitative Data for Synthesis

The following table summarizes the yields for the synthesis of various chiral 4-substituted-3-methyl-1,3-oxazolidin-2-ones from their corresponding chiral amino alcohols.

| Entry | Chiral Amino Alcohol Precursor | R Group | Product | Yield (%) |

| 1 | (S)-2-Amino-3-methyl-1-butanol | isopropyl | (S)-4-isopropyl-3-methyl-1,3-oxazolidin-2-one | 95 |

| 2 | (S)-2-Amino-1-propanol | methyl | (S)-4-methyl-3-methyl-1,3-oxazolidin-2-one | 92 |

| 3 | (S)-2-Amino-3-phenyl-1-propanol | benzyl | (S)-4-benzyl-3-methyl-1,3-oxazolidin-2-one | 96 |

| 4 | (1S,2R)-2-Amino-1-phenyl-1-propanol | H (at C4), phenyl (at C5) | (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | 94 |

| 5 | (R)-2-Amino-1-butanol | ethyl | (R)-4-ethyl-3-methyl-1,3-oxazolidin-2-one | 93 |

Data adapted from a study on the microwave-assisted synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones.[2]

Experimental Protocol: Synthesis of (S)-4-benzyl-3-methyl-1,3-oxazolidin-2-one

This protocol describes a representative one-pot synthesis of a chiral 4-substituted-3-methyl-1,3-oxazolidin-2-one.

Materials:

-

(S)-2-Amino-3-phenyl-1-propanol (1 equivalent)

-

Dimethyl carbonate (10 equivalents)

-

Tetrabutylammonium chloride (TBAC) (0.1 equivalents)

-

Microwave reactor vial (10 mL)

Procedure:

-

To a 10 mL microwave reactor vial, add (S)-2-amino-3-phenyl-1-propanol, dimethyl carbonate, and tetrabutylammonium chloride.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (S)-4-benzyl-3-methyl-1,3-oxazolidin-2-one.

Role in Asymmetric Transformations: The N-Acyl Oxazolidinone Enolate

Once the chiral 3-methyl-4-substituted-2-oxazolidinone is synthesized, it can be acylated at the nitrogen atom. The resulting N-acyl derivative can then be used in various asymmetric transformations, such as aldol additions and alkylations. The stereochemical outcome of these reactions is directed by the chiral center at the C4 (and/or C5) position of the oxazolidinone ring.

The general principle involves the formation of a rigid enolate structure, often chelated to a metal ion, which blocks one face of the enolate from attack by an electrophile.

References

The Ascendant Role of the 3-Methyl-2-Oxazolidinone Core in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-oxazolidinone scaffold, a five-membered heterocyclic ring, has cemented its position as a cornerstone in contemporary medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore, most notably in the development of novel antibacterial agents. Among its various substituted forms, the 3-methyl-2-oxazolidinone moiety serves as a critical building block and a key feature in a range of therapeutically significant molecules. This technical guide provides an in-depth exploration of the applications of the 3-methyl-2-oxazolidinone core, with a focus on its role in the synthesis of bioactive compounds, its mechanism of action, and the quantitative data underpinning its therapeutic relevance.

The 3-Methyl-2-Oxazolidinone Scaffold: A Versatile Synthetic Intermediate

The 3-methyl-2-oxazolidinone unit is a versatile intermediate in pharmaceutical synthesis, valued for its role in constructing complex molecular architectures.[1] Its utility stems from its ability to participate in various chemical transformations, enabling the creation of diverse drug candidates. This includes its application in chiral synthesis, where it can serve as a precursor to stereochemically defined molecules, a critical factor for drug efficacy and safety.[1] The oxazolidinone ring system itself is a valuable motif in medicinal chemistry, often incorporated into drug candidates for its specific binding properties and pharmacological activities.[1] Researchers have utilized this intermediate in the development of a broad spectrum of pharmaceuticals, including antibiotics and antivirals.[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for many drugs containing the oxazolidinone core, including those with the 3-methyl-2-oxazolidinone feature, is the inhibition of bacterial protein synthesis.[2][3] Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones uniquely target the initiation phase.[2] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the crucial 70S initiation complex.[4] This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator transfer RNA (fMet-tRNA). By interfering with the binding of fMet-tRNA to the ribosomal P-site, oxazolidinones effectively halt the translation process before it can begin, leading to a bacteriostatic effect.[5] This novel mechanism of action means that there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

Therapeutic Applications and Quantitative Data

The most prominent application of the 2-oxazolidinone scaffold is in the field of antibacterial agents. Linezolid, the first clinically approved oxazolidinone antibiotic, is a prime example of a drug containing a structure related to the 3-methyl-2-oxazolidinone core. It is effective against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Following the success of linezolid, a second-generation oxazolidinone, tedizolid, was approved for the treatment of acute bacterial skin and skin structure infections.[6]

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various oxazolidinone derivatives against a panel of clinically relevant bacterial strains.

Table 1: In Vitro Antibacterial Activity of Selected Oxazolidinone Derivatives (MIC in µg/mL)

| Compound/Derivative | S. aureus (MRSA) | S. pneumoniae (PRSP) | E. faecalis (VRE) | Reference |

| Linezolid | 0.5 - 4.0 | 0.5 - 2.0 | 1.0 - 4.0 | [7] |

| Tedizolid | 0.25 - 1.0 | 0.25 - 0.5 | 0.5 - 1.0 | [6] |

| Benzoxazinyl-oxazolidinone 16 | <0.5 | <0.5 | <0.5 | [6] |

| 1,2,4-triazolo[4,3-α]pyrimidine oxazolidinone 8 | 0.5 | - | 1.0 | [6] |

PRSP: Penicillin-Resistant Streptococcus pneumoniae

Table 2: Pharmacokinetic Properties of Selected Oxazolidinone Antibiotics

| Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Primary Route of Elimination | Reference |

| Linezolid | ~100 | 31 | 4.5 - 5.5 | Renal and non-renal | [8] |

| Tedizolid | ~90 | 70-90 | 12 | Hepatic | [8] |

Experimental Protocols

General Synthesis of 3-Methyl-2-Oxazolidinone

A common method for the synthesis of 2-oxazolidinones involves the cyclization of β-amino alcohols. For 3-methyl-2-oxazolidinone, N-methylethanolamine serves as the starting material.

Method: Cyclization using a Phosgene Equivalent (e.g., Carbonyldiimidazole - CDI)

-

To a stirred solution of N-methylethanolamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure 3-methyl-2-oxazolidinone.

Representative Synthesis of a Linezolid Analogue

The following is a generalized multi-step synthesis illustrating the incorporation of a pre-formed oxazolidinone ring to create a more complex, biologically active molecule.

Step 1: Synthesis of an N-Aryl-2-Oxazolidinone Intermediate

A key step often involves the N-arylation of the oxazolidinone core.

-

To a solution of 3-methyl-2-oxazolidinone (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, add the desired aryl halide (e.g., a substituted fluoronitrobenzene) (1.0 eq).

-

The reaction mixture is heated and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Step 2: Further Functionalization

The intermediate from Step 1 can then undergo further chemical modifications, such as reduction of a nitro group to an amine, followed by acylation or other coupling reactions to introduce the desired side chains found in active pharmaceutical ingredients.

Conclusion

The 3-methyl-2-oxazolidinone core is a valuable and versatile scaffold in medicinal chemistry. Its central role in the development of the oxazolidinone class of antibiotics highlights its importance in combating multi-drug resistant pathogens. The unique mechanism of action, inhibiting the initiation of bacterial protein synthesis, provides a distinct advantage over existing antibiotic classes. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapeutic agents based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers and scientists to build upon in their drug discovery and development endeavors.

References

- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. mdpi.com [mdpi.com]

- 6. Oxazolidinone synthesis [organic-chemistry.org]

- 7. archipel.uqam.ca [archipel.uqam.ca]

- 8. researchgate.net [researchgate.net]

The Versatility of 3-Methyl-2-Oxazolidinone as a Foundational Building Block for Active Pharmaceutical Ingredients (APIs)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-2-oxazolidinone, a heterocyclic compound belonging to the oxazolidinone class, has emerged as a critical and versatile building block in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique structural features and reactivity allow for its incorporation into complex molecular architectures, making it a valuable tool for medicinal chemists and drug development professionals. This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of 3-methyl-2-oxazolidinone in the generation of key pharmaceutical agents, with a focus on the anticoagulant Rivaroxaban and the antibiotic Linezolid. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in research and development settings.

Chemical and Physical Properties

3-Methyl-2-oxazolidinone is a colorless to pale yellow liquid at room temperature.[1] A comprehensive summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 19836-78-3 | [2][3][4][5] |

| Molecular Formula | C4H7NO2 | [2][3][4][5][6] |

| Molecular Weight | 101.10 g/mol | [2][4][7] |

| Appearance | Colorless transparent liquid | [3] |

| Density | 1.17 g/mL at 25 °C | [2][6] |

| Melting Point | 15 °C | [2][6] |

| Boiling Point | 87-90 °C at 1 mmHg | [2][6] |

| Refractive Index | n20/D 1.454 | [2][6] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents.[1] |

Application in API Synthesis

The oxazolidinone ring system is a prevalent motif in medicinal chemistry, often contributing to the pharmacological activity of various drugs.[3] 3-Methyl-2-oxazolidinone serves as a precursor for the synthesis of more complex oxazolidinone-containing APIs, particularly in the development of antibiotics, antivirals, and treatments for central nervous system disorders.[3] While direct incorporation of the 3-methyl-2-oxazolidinone moiety is less common, its demethylated analogue, 2-oxazolidinone, is a key intermediate that can be readily arylated to form the core structures of several important drugs.

Synthetic Pathway to Key API Intermediates

A plausible and efficient synthetic strategy to utilize 3-methyl-2-oxazolidinone as a building block for APIs like Rivaroxaban and Linezolid involves an initial demethylation to yield 2-oxazolidinone. This versatile intermediate can then undergo N-arylation via established methods such as the Buchwald-Hartwig amination or the Ullmann condensation to introduce the necessary aryl substituents.

Caption: General synthetic workflow from 3-Methyl-2-oxazolidinone.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below.

Step 1: Demethylation of 3-Methyl-2-oxazolidinone to 2-Oxazolidinone

While a specific, high-yield protocol for the demethylation of 3-methyl-2-oxazolidinone was not found in the immediate search results, a general approach using strong acid or other demethylating agents could be envisioned. Further methodological development would be required to optimize this step.

Step 2: N-Arylation of 2-Oxazolidinone to form API Intermediates

The N-arylation of 2-oxazolidinone is a critical step in the synthesis of Rivaroxaban and Linezolid. Both Buchwald-Hartwig amination and Ullmann condensation are powerful methods to achieve this transformation.

A. Synthesis of 3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Linezolid Intermediate)

This intermediate is synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Caption: Buchwald-Hartwig amination for Linezolid intermediate synthesis.

Experimental Protocol (Adapted from Buchwald-Hartwig amination principles):

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-oxazolidinone (1.0 eq), 1-bromo-3-fluoro-4-morpholinobenzene (1.1 eq), Pd2(dba)3 (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).

-

Add a dry, degassed solvent such as dioxane or toluene.

-

Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.

B. Synthesis of 4-(4-(2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Rivaroxaban Intermediate)

This intermediate can be synthesized using a copper-catalyzed Ullmann condensation.

Caption: Ullmann condensation for Rivaroxaban intermediate synthesis.

Experimental Protocol (Adapted from Ullmann condensation principles):

-

In a reaction flask, combine 2-oxazolidinone (1.0 eq), 4-(4-bromophenyl)morpholin-3-one (1.0 eq), CuI (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like K2CO3 (2.0 eq).

-

Add a high-boiling polar solvent such as DMSO or DMF.

-

Heat the mixture to a high temperature, typically between 100-150 °C, and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4-(4-(2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.

Signaling Pathways of Final APIs

A. Rivaroxaban: Inhibition of the Coagulation Cascade

Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. By binding to the active site of Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.

Caption: Mechanism of action of Rivaroxaban.

B. Linezolid: Inhibition of Bacterial Protein Synthesis

Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex and thereby halting the production of essential bacterial proteins.

Caption: Mechanism of action of Linezolid.

Conclusion

3-Methyl-2-oxazolidinone, through its demethylated derivative, serves as a highly valuable and adaptable building block for the synthesis of complex and medically important APIs. The ability to perform efficient N-arylation reactions on the 2-oxazolidinone core provides a convergent and powerful strategy for the construction of drugs such as Rivaroxaban and Linezolid. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutics based on this versatile scaffold. Further research into direct functionalization of 3-methyl-2-oxazolidinone and the development of more sustainable synthetic methodologies will undoubtedly expand its utility in the pharmaceutical industry.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban | MDPI [mdpi.com]

The Role of 3-Methyl-2-oxazolidinone in Lithium-Ion Battery Electrolytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

As the demand for high-performance lithium-ion batteries continues to grow, research into novel electrolyte components is paramount. 3-Methyl-2-oxazolidinone (NMO), a heterocyclic organic compound, has emerged as a promising candidate for use in lithium battery electrolytes, both as a solvent and as an additive. Its unique molecular structure and physicochemical properties offer potential advantages in terms of ionic conductivity, thermal stability, and electrochemical performance. This in-depth technical guide provides a comprehensive overview of the use of 3-methyl-2-oxazolidinone in lithium battery electrolytes, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to aid researchers in this field.

Physicochemical and Electrolytic Properties

3-Methyl-2-oxazolidinone is a liquid at room temperature with a high polarity.[1] Its physical and chemical properties make it an interesting solvent for lithium salts. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methyl-2-oxazolidinone (NMO)

| Property | Value | Reference |

| Chemical Formula | C₄H₇NO₂ | [2][3] |

| Molecular Weight | 101.10 g/mol | [2][3] |

| CAS Number | 19836-78-3 | [4] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.17 g/mL at 25 °C | [4] |

| Melting Point | 15 °C | [4] |

| Boiling Point | 87-90 °C at 1 mmHg | [4] |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index | n20/D 1.454 | |

| Relative Permittivity (εr) | 77.5 at 25 °C | [1] |

The electrolytic properties of NMO-based electrolytes are crucial for their performance in lithium-ion batteries. Key parameters such as ionic conductivity and viscosity determine the efficiency of ion transport. Table 2 provides a comparison of these properties for electrolytes containing NMO and other common solvents.

Table 2: Electrolytic Properties of 1M LiPF₆ Electrolytes at 25 °C

| Solvent | Ionic Conductivity (mS cm⁻¹) | Dynamic Viscosity (mPa·s) |

| 3-Methyl-2-oxazolidinone (NMO) | 3.6 | 4.9 |

| Propylene Carbonate (PC) | 6.5 | 5.2 |

| 4,4'-Difluoro-NMO & 4,5-Difluoro-NMO mix | 1.8 | 8.8 |

Data extracted from a study by M. Ue et al.[1]

As shown in Table 2, the ionic conductivity of the NMO-based electrolyte is lower than that of the propylene carbonate (PC)-based electrolyte, while its viscosity is comparable.[1] Difluorination of NMO leads to a decrease in ionic conductivity and an increase in viscosity.[1]

Electrochemical Performance

The performance of 3-methyl-2-oxazolidinone in lithium-ion cells has been investigated, primarily in the context of its impact on cycle life and capacity retention.

Charge-Discharge Performance

A study utilizing Li/LiCoO₂ coin cells evaluated the performance of an electrolyte composed of a 1:1 mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) with the addition of 5% by mass of NMO. The cells were cycled at a rate of 0.2C. The results indicated that the addition of NMO did not significantly suppress the discharge capacity fading compared to the base electrolyte.[1] However, the addition of a difluorinated NMO mixture (DFNMO) showed a notable improvement in suppressing capacity fade under the same conditions.[1]

Table 3: Discharge Capacity Retention in Li/LiCoO₂ Coin Cells

| Electrolyte Additive (5 mass%) | Capacity Retention after 50 Cycles |

| None (Base Electrolyte) | ~70% |

| 3-Methyl-2-oxazolidinone (NMO) | ~70% |

| Difluorinated NMO mix (DFNMO) | ~85% |

Estimated from graphical data presented in a study by M. Ue et al.[1]

Experimental Protocols

This section provides detailed methodologies for the preparation and testing of lithium-ion battery coin cells with electrolytes containing 3-methyl-2-oxazolidinone. These protocols are generalized from standard laboratory procedures.

Electrolyte Preparation

Objective: To prepare a 1 M LiPF₆ electrolyte solution with 3-methyl-2-oxazolidinone as a co-solvent.

Materials:

-

Lithium hexafluorophosphate (LiPF₆), battery grade

-

Ethylene carbonate (EC), battery grade

-

Dimethyl carbonate (DMC), battery grade

-

3-Methyl-2-oxazolidinone (NMO), anhydrous

-

Anhydrous solvents and salts are critical to prevent unwanted side reactions.

Procedure:

-

All preparation steps must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

-

Gently heat the EC until it melts (melting point ~36 °C).

-

In a clean, dry glass vial, mix the desired ratio of EC, DMC, and NMO by volume or weight. For example, a common mixture is EC:DMC (1:1 v/v). NMO can be added as a percentage of the total solvent volume.

-

Slowly add the LiPF₆ salt to the solvent mixture while stirring with a magnetic stir bar until the salt is completely dissolved. The standard concentration is typically 1 M.

-

Store the prepared electrolyte in a tightly sealed container in the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble a half-cell with a lithium cobalt oxide (LiCoO₂) cathode and a lithium metal anode for electrochemical testing.

Materials:

-

CR2032 coin cell components (case, spacer, spring, gasket)

-

LiCoO₂ coated aluminum foil (cathode)

-

Lithium metal foil (anode)

-

Celgard separator

-

Prepared electrolyte solution

-

Crimping machine

Procedure:

-

Inside the glovebox, punch out circular electrodes from the LiCoO₂ coated foil and the lithium metal foil. A typical diameter for the cathode is 12 mm and for the anode is 14 mm.

-

Punch out a circular separator with a diameter of 16 mm.

-

Place the cathode at the center of the bottom case of the coin cell.

-

Dispense a few drops of the electrolyte onto the cathode to ensure it is well-wetted.

-

Place the separator on top of the wetted cathode.

-

Add another few drops of electrolyte onto the separator.

-

Carefully place the lithium metal anode on top of the separator.

-

Place the spacer and then the spring on top of the anode.

-

Place the gasket and the top cap over the assembly.

-

Crimp the coin cell using a crimping machine to ensure a hermetic seal.

Electrochemical Testing

1. Charge-Discharge Cycling:

-

Objective: To evaluate the specific capacity, coulombic efficiency, and cycle life of the assembled coin cell.

-

Procedure:

-

Let the assembled cell rest for at least 4 hours to ensure complete wetting of the components.

-

Place the cell in a battery cycler.

-

Perform the initial formation cycles at a low C-rate (e.g., C/10). A typical voltage window for a LiCoO₂/Li cell is 3.0 V to 4.2 V.

-

Subsequent cycling is typically performed at a higher C-rate (e.g., C/5 or C/2) for a specified number of cycles.

-

Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.

-

2. Cyclic Voltammetry (CV):

-

Objective: To determine the electrochemical stability window of the electrolyte and identify the reduction and oxidation potentials of the electrolyte components.

-

Procedure:

-

Use a three-electrode setup or a coin cell configuration.

-

Set the potential window to a wide range (e.g., 0.01 V to 5.0 V vs. Li/Li⁺).

-

Apply a slow scan rate (e.g., 0.1 mV/s) to observe the electrochemical reactions.

-

Analyze the resulting voltammogram for reduction peaks (indicative of SEI formation on the anode) and oxidation peaks (indicative of electrolyte decomposition on the cathode).

-

3. Electrochemical Impedance Spectroscopy (EIS):

-

Objective: To investigate the impedance characteristics of the cell, including the resistance of the electrolyte, the SEI layer, and charge transfer processes.

-

Procedure:

-

Connect the cell to a potentiostat with an EIS module.

-

Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

-

The test is typically performed at different states of charge (SOC) and after a certain number of cycles.

-

Analyze the resulting Nyquist plot to model the different impedance contributions within the cell.

-

Visualizations

Chemical Structure of 3-Methyl-2-oxazolidinone

Caption: Chemical structure of 3-Methyl-2-oxazolidinone (NMO).

Experimental Workflow for Battery Testing

Caption: General experimental workflow for lithium-ion battery testing.

Hypothetical SEI Formation Pathway with NMO

Due to a lack of specific experimental data on the reductive decomposition of 3-methyl-2-oxazolidinone on lithium metal or graphite anodes, the following diagram presents a hypothetical pathway based on the known reactivity of similar cyclic carbonate and carbamate compounds. It is proposed that the initial reduction of NMO could lead to ring-opening reactions, forming components that contribute to the Solid Electrolyte Interphase (SEI).

Caption: Hypothetical SEI formation pathway involving NMO reduction.

Conclusion and Future Outlook

3-Methyl-2-oxazolidinone presents itself as a viable component for further investigation in the field of lithium-ion battery electrolytes. Its high polarity and liquid state at room temperature are advantageous properties for a solvent. While initial studies suggest that its direct impact as an additive on the performance of LiCoO₂ cells may be limited, its derivatives, such as fluorinated NMO, show significant promise in enhancing cycle life.

To fully realize the potential of NMO and its derivatives, further research is required. Specifically, a detailed investigation into its electrochemical stability window through cyclic voltammetry is crucial to understand its compatibility with high-voltage cathode materials and various anode materials. Furthermore, in-depth studies, both experimental and computational, are needed to elucidate the precise mechanism of its reductive decomposition and its contribution to the formation and properties of the SEI layer. A deeper understanding of the Li⁺ solvation structure within NMO-containing electrolytes will also be vital for optimizing ionic conductivity and transport properties.

This technical guide provides a foundational understanding of the current state of knowledge on 3-methyl-2-oxazolidinone in lithium battery electrolytes. It is intended to serve as a valuable resource for researchers and scientists as they continue to explore and develop next-generation energy storage solutions.

References

- 1. Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime [mdpi.com]

- 2. 2-Oxazolidinone, 3-methyl- | C4H7NO2 | CID 29831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Oxazolidinone, 3-methyl- [webbook.nist.gov]

- 4. 3-METHYL-2-OXAZOLIDONE | 19836-78-3 [chemicalbook.com]

Spectroscopic Analysis of 3-Methyl-2-Oxazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the versatile synthetic intermediate, 3-methyl-2-oxazolidinone. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the unambiguous identification and characterization of this compound.

Spectroscopic Data

The following tables summarize the key quantitative NMR and IR spectroscopic data for 3-methyl-2-oxazolidinone.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.42 | Triplet | 2H | -CH₂-N- |

| ~4.28 | Triplet | 2H | -O-CH₂- |

| ~2.85 | Singlet | 3H | N-CH₃ |

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Reference: Chloroform-d at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~158.8 | C=O |

| ~61.6 | -O-CH₂- |

| ~43.8 | -CH₂-N- |

| ~29.3 | N-CH₃ |

Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~2880 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (cyclic carbamate) |

| ~1480 | Medium | CH₂ scissoring |

| ~1270 | Strong | C-N stretch |

| ~1040 | Strong | C-O stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra of 3-methyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-methyl-2-oxazolidinone (approximately 10-20 mg) is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. A standard single-pulse experiment is utilized with the following typical parameters: a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired, and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is employed with a 30° pulse width, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Typically, 1024 scans are averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond crystal Attenuated Total Reflectance (ATR) accessory. A small drop of neat 3-methyl-2-oxazolidinone is placed directly onto the surface of the ATR crystal. The spectrum is recorded in the range of 4000 to 400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 3-methyl-2-oxazolidinone.

Caption: Workflow for the Spectroscopic Characterization of 3-Methyl-2-Oxazolidinone.

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reactions Utilizing Chiral Oxazolidinone Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral oxazolidinones in asymmetric aldol reactions, a cornerstone of modern organic synthesis for the stereocontrolled construction of carbon-carbon bonds. While the specific compound "2-Oxazolidinone, 3-methyl-" is achiral and therefore not suitable for inducing stereoselectivity, this document focuses on the widely successful and structurally related class of chiral oxazolidinones, famously employed in the Evans aldol reaction. These powerful chiral auxiliaries, derived from readily available amino acids, offer exceptional levels of stereocontrol, making them invaluable tools in the synthesis of complex molecules such as natural products and pharmaceutical agents.[1][2][3]

Principle and Applications

The Evans asymmetric aldol reaction utilizes a chiral oxazolidinone, temporarily attached to a carboxylic acid derivative, to direct the stereochemical outcome of an aldol reaction.[1][3] The steric hindrance provided by the substituent on the chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde, leading to the formation of a specific diastereomer.[1] This method is renowned for its high diastereoselectivity, often exceeding 97%, and the predictability of its stereochemical outcome.[4]

Key Applications:

-